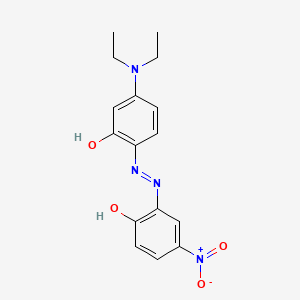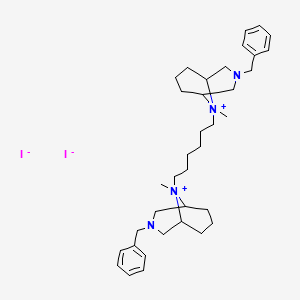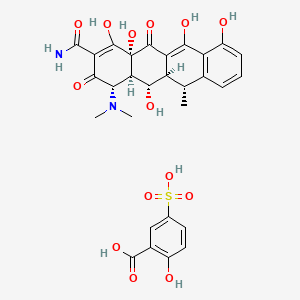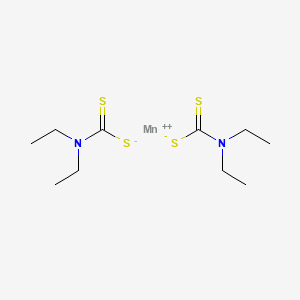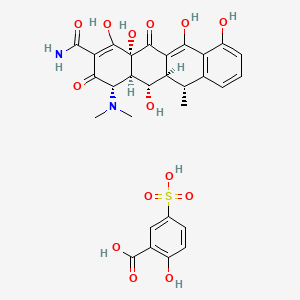
Doxycycline 5-sulfosalicylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Doxycycline 5-sulfosalicylate is a semi-synthetic tetracycline antibiotic. It is a derivative of doxycycline, which is widely used to treat various bacterial infections. This compound is formed by the combination of doxycycline and 5-sulfosalicylic acid. This compound retains the broad-spectrum antibacterial properties of doxycycline, making it effective against a wide range of Gram-positive and Gram-negative bacteria.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of doxycycline 5-sulfosalicylate involves the hydrogenation of 5-hydroxy-6-demethyl-6-desoxy-6-methylene-11-chlorotetracycline in the presence of a palladium/carbon (Pd/C) catalyst. This reaction is carried out under pressurized hydrogen conditions. The resulting product is then reacted with 5-sulfosalicylic acid to obtain this compound .
Industrial Production Methods: In industrial settings, the production process is optimized to improve productivity and stereoselectivity. The process involves the basification of alpha-6-doxycycline base followed by salt transformation to generate doxycycline hydrochloride .
化学反応の分析
Types of Reactions: Doxycycline 5-sulfosalicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The hydrogenation process used in its synthesis is a key reduction reaction.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Palladium/carbon (Pd/C) catalyst is used for hydrogenation.
Substitution: Nucleophiles such as amines and thiols can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound .
科学的研究の応用
Doxycycline 5-sulfosalicylate has a wide range of applications in scientific research:
作用機序
Doxycycline 5-sulfosalicylate exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the association of charged aminoacyl-tRNA with the ribosomal A site. This action blocks the addition of new amino acids to the growing peptide chain, effectively halting bacterial growth . The compound also exhibits anti-inflammatory properties, which contribute to its effectiveness in treating conditions like acne and rosacea .
類似化合物との比較
Doxycycline: The parent compound, widely used for its broad-spectrum antibacterial activity.
Meclocycline: Another tetracycline antibiotic, used primarily for skin infections.
Oxytetracycline: A tetracycline antibiotic used in veterinary medicine and for treating acne.
Uniqueness: Doxycycline 5-sulfosalicylate is unique due to its combination with 5-sulfosalicylic acid, which enhances its solubility and stability. This makes it a valuable compound for both research and therapeutic applications .
特性
CAS番号 |
60683-15-0 |
|---|---|
分子式 |
C29H30N2O14S |
分子量 |
662.6 g/mol |
IUPAC名 |
(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;2-hydroxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C22H24N2O8.C7H6O6S/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1-3,8H,(H,9,10)(H,11,12,13)/t7-,10+,14+,15-,17-,22-;/m0./s1 |
InChIキー |
IHGRARUXKULRDG-CVHRZJFOSA-N |
異性体SMILES |
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
正規SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




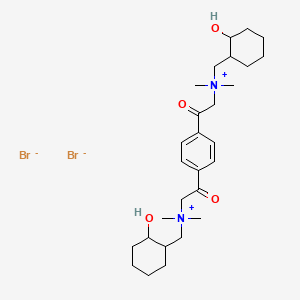

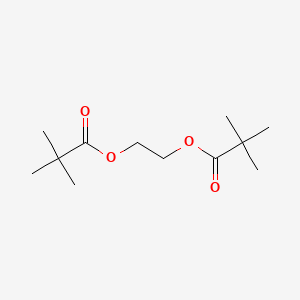

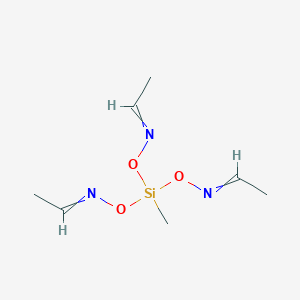
![n,n'-Methylenebis[n-(hydroxymethyl)acrylamide]](/img/structure/B13735430.png)
